

Maltol Isobutyrate: Application Notes and Protocols for Off-Note Masking in Beverages

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Compound of Interest

Compound Name: *Maltol isobutyrate*

Cat. No.: B1587439

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Introduction to Maltol Isobutyrate

Maltol isobutyrate is a flavoring substance recognized for its characteristic sweet, fruity, and caramel-like sensory profile.^{[1][2][3][4][5][6]} It is designated as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA), with the assigned number 3462.^[7] A closely related compound, ethyl **maltol isobutyrate**, is also recognized as a flavoring agent with FEMA number 4534.^{[8][9][10][11]}

The primary application of **maltol isobutyrate** in the food and beverage industry is to impart its pleasant flavor. However, its potent sweet and fruity characteristics also make it an effective agent for masking undesirable off-notes commonly found in beverages, such as bitterness, metallic tastes, and astringency.^{[12][13][14]} This is particularly relevant in the development of functional beverages, nutraceutical drinks, and oral pharmaceutical formulations where active ingredients can often impart unpleasant sensory attributes.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize **maltol isobutyrate** for off-note masking in beverage formulations.

Physicochemical Properties of Maltol Isobutyrate

A summary of the key physicochemical properties of **maltol isobutyrate** is presented in Table 1. Understanding these properties is crucial for its effective incorporation into beverage systems.

Property	Value	Reference
FEMA Number	3462	[7]
CAS Number	65416-14-0	[4] [7]
Molecular Formula	C10H12O4	[4] [15]
Molecular Weight	196.20 g/mol	[15]
Appearance	Colorless to pale yellow liquid	[3] [16]
Odor Profile	Sweet, fruity, strawberry, caramellic, cotton candy	[1] [2] [5]
Taste Profile	Sweet, jammy, fruity, milky, caramellic, with bubble gum and cotton candy nuances at 10-30 ppm	[5]
Solubility	Soluble in alcohol, insoluble in water	[16]
Boiling Point	176 °C @ 7.00 mm Hg	[2]
Flash Point	93.33 °C (200 °F)	[2]

Experimental Protocols

Sensory Evaluation of Off-Note Masking Efficacy

A trained sensory panel is the most critical tool for evaluating the effectiveness of **maltol isobutyrate** in masking off-notes. The following protocol outlines a general procedure for a descriptive sensory analysis.

Objective: To quantify the reduction in specific off-notes and the overall improvement in the flavor profile of a beverage upon the addition of **maltol isobutyrate**.

Materials:

- Base beverage formulation with the target off-note.
- **Maltol isobutyrate** solution (prepared in a suitable solvent, e.g., propylene glycol or ethanol, at a known concentration).
- Control samples (base beverage without **maltol isobutyrate**).
- Test samples (base beverage with varying concentrations of **maltol isobutyrate**).
- Palate cleansers (e.g., unsalted crackers, filtered water).
- Standard sensory evaluation booths with controlled lighting and temperature.
- Data collection software or paper ballots.

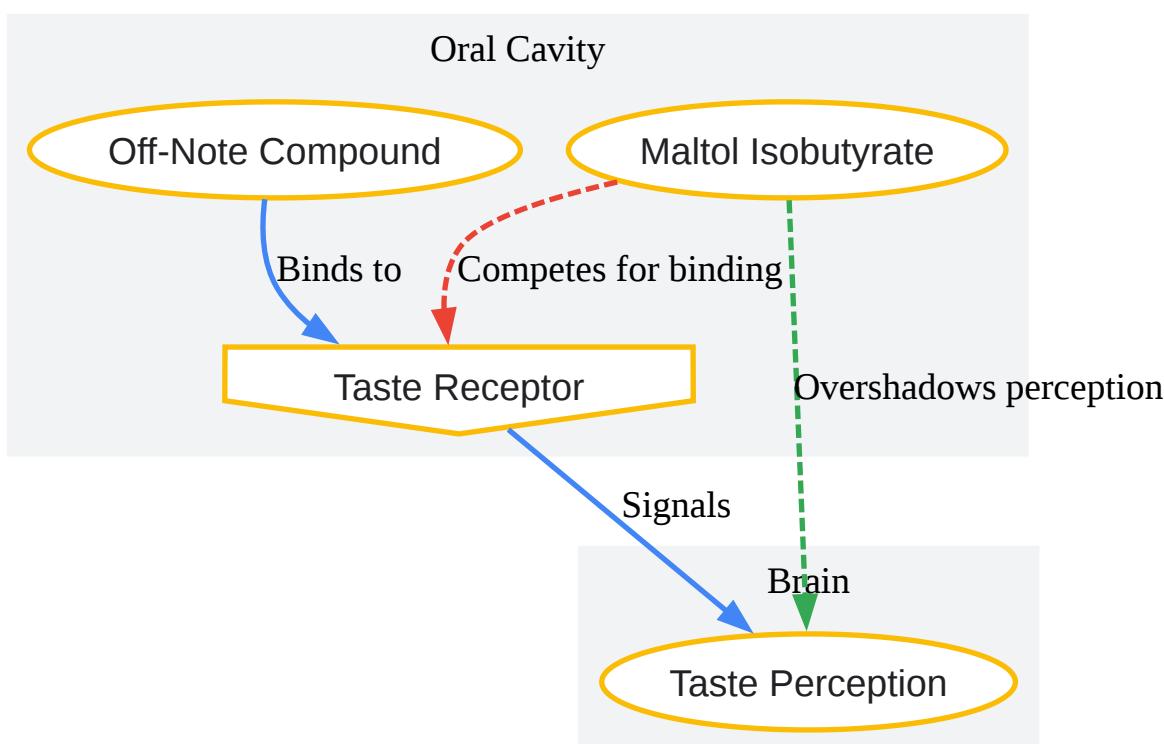
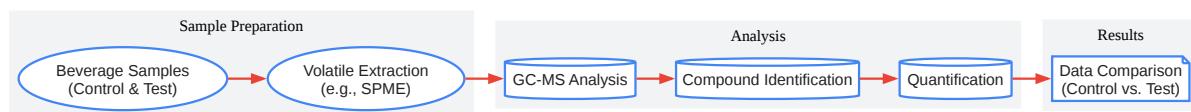
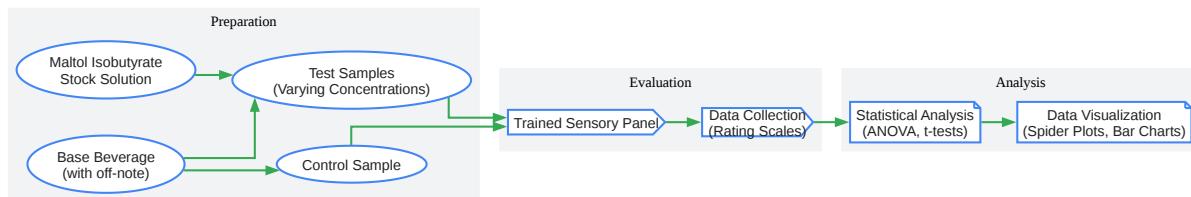
Procedure:

- Panelist Training: Train a panel of 8-12 individuals to identify and rate the intensity of specific off-notes (e.g., bitterness, metallic, astringent) and desirable flavor attributes in the base beverage. Use reference standards for each attribute.
- Sample Preparation:
 - Prepare a control sample of the base beverage.
 - Prepare a series of test samples by adding **maltol isobutyrate** at varying concentrations (e.g., 5, 10, 20, 50 ppm). The optimal concentration range should be determined through preliminary screening.
 - Code all samples with random three-digit numbers to blind the panelists.
- Evaluation:
 - Present the samples to the panelists in a randomized order.

- Instruct panelists to rinse their mouths with a palate cleanser before evaluating each sample.
- Panelists should rate the intensity of each predefined attribute (e.g., bitterness, metallic aftertaste, strawberry aroma, overall sweetness) on a labeled magnitude scale (LMS) or a 15-point intensity scale.
- Data Analysis:
 - Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between the control and test samples.
 - Generate spider plots or bar charts to visualize the sensory profiles of the different formulations.

Expected Outcome: A quantitative assessment of the reduction in off-note intensity and an understanding of the impact of different concentrations of **maltol isobutyrate** on the overall flavor profile of the beverage.

Experimental Workflow for Sensory Evaluation



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